Quinelorane

Receptor Binding Dopamine Pharmacology D3 Selectivity

Quinelorane (LY163502) is a potent dopamine D2/D3 agonist (Ki: 5.7 nM D2, 3.4 nM D3) with a unique biphasic dose-response profile: 3 μg/kg induces D3-mediated hypolocomotion, while 30 μg/kg drives biphasic hyperlocomotion. Unlike structural analogs, it offers fully characterized ADME across 4 species and central selectivity validated by haloperidol/domperidone blocking studies. Choose quinelorane for within-subject dissection of D2/D3 signaling without confounding structural variables.

Molecular Formula C14H22N4
Molecular Weight 246.35 g/mol
CAS No. 97466-90-5
Cat. No. B1678682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinelorane
CAS97466-90-5
Synonyms5,5a,6,7,8,9a,10-octahydro-6-propylpyrimido(4,5-g)quinolin-2-amine
LY 137157
LY 163502
LY 175877
LY-163502
quinelorane
Molecular FormulaC14H22N4
Molecular Weight246.35 g/mol
Structural Identifiers
SMILESCCCN1CCCC2C1CC3=CN=C(N=C3C2)N
InChIInChI=1S/C14H22N4/c1-2-5-18-6-3-4-10-7-12-11(8-13(10)18)9-16-14(15)17-12/h9-10,13H,2-8H2,1H3,(H2,15,16,17)/t10-,13-/m1/s1
InChIKeyTUFADSGTJUOBEH-ZWNOBZJWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Quinelorane CAS 97466-90-5: Dopamine D2/D3 Receptor Agonist for Behavioral Pharmacology and Neuroscience Research


Quinelorane (LY163502) is a synthetic 2-aminopyridine analog of quinpirole that functions as a potent dopamine D2 and D3 receptor agonist . Originally developed by Eli Lilly and Company, the compound reached Phase 3 clinical investigation for male sexual disorder before discontinuation [1]. Quinelorane exhibits Ki values of 5.7 nM at D2 receptors and 3.4 nM at D3 receptors . The compound is structurally distinct from both the aminotetralin class (e.g., 7-OH-DPAT) and the benzothiazole-based agonists (e.g., pramipexole), offering a unique chemical scaffold for probing D2/D3 receptor pharmacology [2].

Quinelorane CAS 97466-90-5: Why This Dopamine Agonist Cannot Be Substituted with Other D2/D3 Agonists


Despite sharing D2/D3 receptor targeting with compounds such as quinpirole, 7-OH-DPAT, pramipexole, and ropinirole, quinelorane exhibits a distinct combination of receptor binding profile, in vivo functional dose-response relationships, ADME characteristics, and neurochemical effects that preclude direct substitution. Quinelorane is among the three dopamine agonists with the highest reported D3 receptor selectivity in vitro [1], ranking in a selectivity tier alongside pramipexole and PD-128,907, yet it produces behavioral and neurochemical effects that differ from its structural analog quinpirole [2]. Critically, quinelorane's in vivo effects are dose-dependent and biphasic: low doses (3 μg/kg) induce hypolocomotion and activate D3-rich brain regions, while higher doses (30 μg/kg) produce biphasic locomotor responses with initial hypolocomotion followed by sustained hyperlocomotion [3]. This dose-response profile is not universally shared across the D2/D3 agonist class, and substituting another agonist without accounting for these parameters would yield non-equivalent experimental outcomes. Furthermore, quinelorane is one of the few D2/D3 agonists with a fully characterized ADME profile across multiple preclinical species [4], a critical consideration for studies requiring predictable systemic exposure.

Quinelorane CAS 97466-90-5: Quantitative Comparator Evidence for Scientific Selection


Quinelorane D3 Receptor Binding Affinity and Selectivity Ratio Compared with Quinpirole and 7-OH-DPAT

Quinelorane demonstrates a D3/D2 binding selectivity ratio of approximately 1.68 (Ki D3 = 3.4 nM vs. Ki D2 = 5.7 nM) , positioning it as a D3-preferring agonist. In a systematic in vivo behavioral comparison of D2/D3 agonist-induced yawning and hypothermia, the rank order of D3 selectivity was determined as pramipexole > PD-128,907 = 7-OH-DPAT = quinpirole = quinelorane > apomorphine = U91356A [1]. This places quinelorane in the same D3-selectivity tier as quinpirole and 7-OH-DPAT, but with distinct absolute affinity values. Notably, quinelorane's Ki at human D3 receptors (pKi = 8.27) exceeds its affinity at human D4 receptors (pKi = 7.72) and is markedly higher than its affinities at adrenergic and serotonergic off-targets (pKi ≤ 5.98 across all tested monoaminergic receptors) [2].

Receptor Binding Dopamine Pharmacology D3 Selectivity

Quinelorane vs. Quinpirole and 7-OH-DPAT: Rank Order Potency Differences in Hypothermia and Prepulse Inhibition Disruption

In direct comparative in vivo studies, quinelorane exhibits a distinct rank order of potency relative to quinpirole and 7-OH-DPAT for inducing hypothermia and disrupting prepulse inhibition (PPI). The rank order for these effects was quinelorane > quinpirole = 7-OH-DPAT > PD-128,907 = apomorphine [1]. This demonstrates that despite sharing a D3-selectivity tier with quinpirole and 7-OH-DPAT in yawning/hypothermia assays, quinelorane shows higher potency in hypothermia induction and PPI disruption. In a separate forced-swim procedure, generalization potency strongly correlated with induction of hypothermia (r = 0.92) [2]. In discrimination studies, chemically diverse D3-preferring agonists including quinelorane generalized to PD-128,907 in an order of potency that correlated more strongly with affinity at cloned human D3 (r = 0.68/0.81) than D2 (r = 0.27/0.64) receptors [2].

In Vivo Pharmacology Behavioral Neuroscience Thermoregulation

Quinelorane Dose-Dependent Biphasic Locomotor Effects and Brain-Region-Specific Activation Measured by phMRI

Pharmacological magnetic resonance imaging (phMRI) studies reveal dose-dependent, region-specific neuronal activation patterns for quinelorane that are not uniformly observed with other D2/D3 agonists. At 3 μg/kg, quinelorane induced hypolocomotion in rats naive to the testing environment and increased neuronal activity within the anterior olfactory nuclei, nucleus accumbens, and islets of Calleja—regions containing high D3 receptor density [1]. At a higher dose of 30 μg/kg, quinelorane produced a biphasic locomotor effect: initial hypolocomotion followed by sustained hyperlocomotion [1]. This biphasic dose-response profile contrasts with agonists that produce monotonic locomotor effects and provides a tool for dissecting D3-mediated (hypolocomotion) versus D2-mediated (hyperlocomotion) components of dopaminergic signaling within the same experimental session.

Functional Neuroimaging Locomotor Activity D3 Receptor Mapping

Quinelorane Oral Bioavailability and ADME Profile Compared with Pramipexole and Ropinirole

Quinelorane has a fully characterized absorption, distribution, metabolism, and excretion (ADME) profile across four preclinical species (rat, mouse, dog, monkey), a level of characterization uncommon among research-grade D2/D3 agonists [1]. Following oral administration, quinelorane was well absorbed with ≥50% of radioactivity appearing in urine within 24 hours across species [1]. In rats, systemic oral bioavailability was calculated at 16%, with volume of distribution approximating total extracellular water (~300 mL/kg) [1]. The principal urinary metabolites are unchanged quinelorane (29%), N-despropyl-metabolite (25%), and hydroxy-lactam metabolite (3%) [2]. In contrast, pramipexole and ropinirole have notably short durations of drug action in 6-OHDA-lesioned mouse models, whereas quinelorane and talipexole show more sustained effects [3].

Pharmacokinetics ADME Preclinical Drug Development

Quinelorane Central vs. Peripheral D2 Receptor Engagement: Domperidone-Resistant, Haloperidol-Sensitive Effects

In rhesus monkeys, quinelorane administered intramuscularly at 2.5-5 μg/kg produced marked facilitation of penile erections and masturbation [1]. Co-administration of the peripherally restricted dopamine antagonist domperidone (50-200 μg/kg) failed to block quinelorane's effects on sexual behavior, whereas the centrally penetrant antagonist haloperidol (5-20 μg/kg) prevented quinelorane from stimulating male sexual responding [1]. This pharmacological dissection demonstrates that quinelorane's behavioral effects are mediated exclusively through central D2 receptor activation, with negligible peripheral dopaminergic contribution at behaviorally active doses. In rats, quinelorane (0.1-100 μg/kg s.c.) produced dose-related increases in erections and yawning, with effects blocked by haloperidol (0.1-0.3 mg/kg) but not domperidone (0.1-1.0 mg/kg) [2]. Additionally, quinelorane administration produced dose-related decreases in serum prolactin concentration with a minimum effective dose (MED) of 10 μg/kg i.p. and decreases in striatal dopamine metabolites with an MED of 1 μg/kg i.p. [3].

Central Nervous System Sexual Behavior Receptor Localization

Quinelorane Functional Activity: G-Protein Activation and In Vitro Neurochemical Effects

In functional [35S]GTPγS autoradiography experiments, quinelorane stimulated G-protein activation in caudate putamen and, to a lesser extent, in nucleus accumbens and cingulate cortex of naive rats [1]. At recombinant human D2S receptors, quinelorane behaved as a highly efficacious agonist in stimulating G-protein activation (Emax ≥ 100% relative to dopamine) [2], comparable to quinpirole, pramipexole, and ropinirole. Quinelorane produced concentration-dependent suppression of K+-evoked dopamine release from superfused striatal slices with an IC50 of 3 × 10⁻⁹ M [3], and suppression of K+-evoked acetylcholine release from caudate slices with an IC50 of approximately 10⁻⁸ M [3]. These functional parameters are essential for studies requiring quantitative benchmarks of presynaptic autoreceptor activation and postsynaptic signaling efficacy. Note that quinelorane's bias profile relative to β-arrestin recruitment has not been extensively quantified in publicly available literature , a limitation shared with many legacy D2/D3 agonists.

Functional Assays Neurochemistry G-Protein Signaling

Quinelorane CAS 97466-90-5: Optimal Research Application Scenarios Based on Quantitative Evidence


D3 vs. D2 Receptor Functional Dissection Using Biphasic Dose-Response Paradigms

Employ quinelorane in experiments requiring within-subject or within-session dissection of D3-mediated (hypolocomotion) versus D2-mediated (hyperlocomotion) signaling. Based on Ireland et al. (2005) [1], a 3 μg/kg dose selectively activates D3-rich brain regions (anterior olfactory nuclei, nucleus accumbens, islets of Calleja) and induces hypolocomotion, while a 30 μg/kg dose produces a biphasic locomotor response with initial hypolocomotion transitioning to sustained hyperlocomotion. This dose-dependent functional shift enables use of a single compound to probe both receptor populations, eliminating the confound of comparing structurally distinct agonists.

CNS-Selective D2/D3 Activation in Behavioral Pharmacology Studies

Utilize quinelorane when central selectivity must be empirically validated. As demonstrated in rhesus monkey (Pomerantz, 1991) [2] and rat studies (Doherty & Wisler, 1994) [3], quinelorane's behavioral effects are completely blocked by the centrally penetrant antagonist haloperidol but unaffected by the peripherally restricted antagonist domperidone. This pharmacological profile makes quinelorane an ideal tool for studies where peripheral D2 receptor engagement would confound interpretation of CNS-mediated behaviors, particularly in sexual behavior, yawning, and locomotor activity models.

Preclinical Drug Discovery Requiring Characterized Oral Bioavailability and ADME Parameters

Select quinelorane for preclinical studies requiring predictable oral exposure and tissue distribution. The comprehensive ADME characterization by Manzione et al. (1991) [4] provides quantitative parameters across four species: oral absorption ≥50% within 24 hours, rat oral bioavailability = 16%, volume of distribution ~300 mL/kg, and defined urinary metabolite profile (29% unchanged, 25% N-despropyl, 3% hydroxy-lactam) [4]. This level of characterization is uncommon among research D2/D3 agonists and enables accurate dose projection, exposure-response modeling, and interspecies extrapolation.

Presynaptic Dopamine Autoreceptor Function and Striatal Neurotransmission Studies

Employ quinelorane in studies of presynaptic D2/D3 autoreceptor regulation of neurotransmitter release. Based on Foreman et al. (1989) [5], quinelorane produces concentration-dependent suppression of K+-evoked dopamine release from striatal slices with an IC50 of 3 nM, and suppression of acetylcholine release from caudate slices with an IC50 of 10 nM. In vivo, quinelorane decreases striatal dopamine metabolites (DOPAC and HVA) with an MED of 1 μg/kg i.p. [5], providing quantitative benchmarks for studies of autoreceptor-mediated feedback inhibition of dopaminergic transmission.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quinelorane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.